2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide
Overview
Description
2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. It has been extensively studied for its potential therapeutic applications in various medical conditions, including chronic pain, anxiety, and inflammation.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- A study by Nazir et al. (2018) explored the synthesis of various butanamides, including those with trifluoromethylphenyl groups, demonstrating their potential as potent urease inhibitors. This suggests applications in drug design, particularly for diseases where urease activity is a factor (Nazir et al., 2018).
- Bertolini et al. (1997) investigated leflunomide, processed in vivo to an active metabolite similar in structure to the compound , identifying key chemical characteristics for its immunosuppressive activity. This implies a role in the design of immunosuppressive agents (Bertolini et al., 1997).
Chemical Synthesis and Reactivity
- Patterson et al. (1992) synthesized a related compound, demonstrating its application in creating prodrugs for anti-inflammatory agents. This points to a role in synthesizing prodrugs for various therapeutic applications (Patterson et al., 1992).
- Raza et al. (2019) synthesized butanamides to explore their inhibitory potential against tyrosinase, an enzyme involved in melanin production. This suggests potential use in developing depigmentation drugs (Raza et al., 2019).
Applications in Material Science
- Güzel et al. (1997) studied the use of butanamide derivatives in synthesizing metal complexes, indicating a possible application in materials science for creating novel compounds with specific properties (Güzel et al., 1997).
- Lee et al. (1999) investigated butanamides for their antifungal activities, showcasing their potential use in developing fungicides for agriculture or medicine (Lee et al., 1999).
Biochemistry and Molecular Biology
- Mahmoud and Eid (2012) studied the stability constants of lanthanide complexes with butanamides, pointing to applications in biochemistry and molecular biology, particularly in understanding metal-ligand interactions (Mahmoud & Eid, 2012).
- Fadda et al. (2015) reviewed the synthesis and use of butanamide derivatives, including their role as precursors for heterocyclic compounds, indicating their significance in synthetic chemistry and drug design (Fadda et al., 2015).
properties
IUPAC Name |
2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-3-9(4-2)12(18)17-11-7-5-6-10(8-11)13(14,15)16/h5-9H,3-4H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCRAZNCYCSDLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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